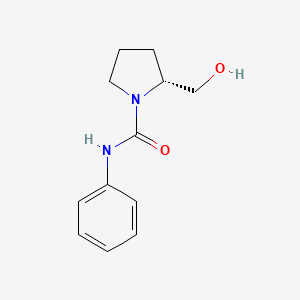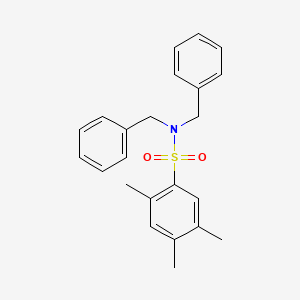
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide, also known as DBTS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol. DBTS has been used in various research fields, including biochemistry, pharmacology, and materials science.
科学研究应用
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a ligand for protein purification, as well as a fluorescence probe for studying protein-ligand interactions. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has also been used as a reagent for the determination of amino acids and peptides. In pharmacology, N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
作用机制
The mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of carbonic anhydrase by N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide may lead to a decrease in the production of bicarbonate, which can affect acid-base balance in the body.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can lead to a decrease in the production of bicarbonate, which can affect acid-base balance in the body. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has also been shown to inhibit the growth of certain cancer cells in vitro. Additionally, N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide has been shown to have anti-inflammatory effects in animal models.
实验室实验的优点和局限性
One advantage of using N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide in lab experiments is its relatively low cost and ease of synthesis. N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is also readily available from commercial sources. However, one limitation of using N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide. One area of research is the development of new synthetic methods for N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide that may improve its solubility and ease of use. Another area of research is the identification of new applications for N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide, particularly in the field of pharmacology. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide and its potential therapeutic uses.
合成方法
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction yields N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide as a white crystalline solid with a yield of around 80%. The synthesis method is relatively simple and inexpensive, making N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide a readily available compound for scientific research.
属性
IUPAC Name |
N,N-dibenzyl-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2S/c1-18-14-20(3)23(15-19(18)2)27(25,26)24(16-21-10-6-4-7-11-21)17-22-12-8-5-9-13-22/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYIDLFWZZKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-2,4,5-trimethylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)

![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
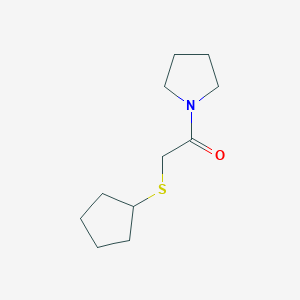
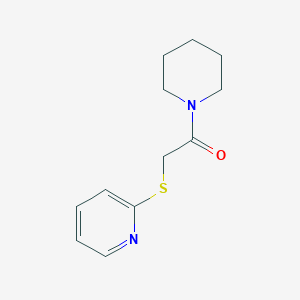
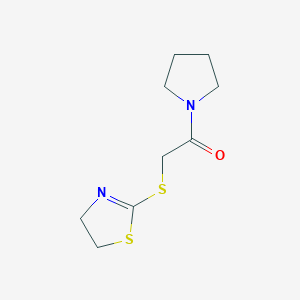
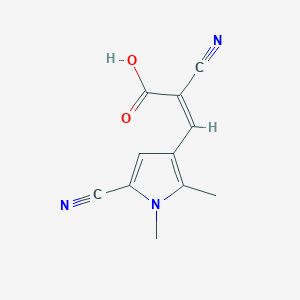


![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467258.png)
![ethyl 3-methyl-5-[[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]amino]thiophene-2-carboxylate](/img/structure/B7467263.png)
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-phenylpyrazol-1-yl]propanoic acid](/img/structure/B7467265.png)
